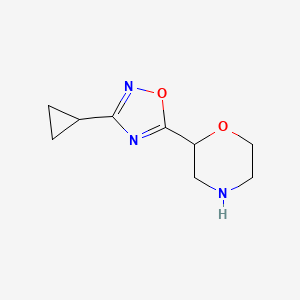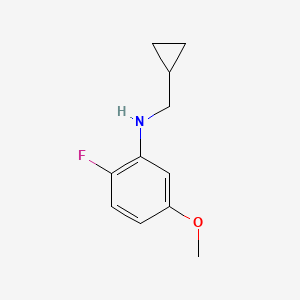
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methoxyaniline.
N-Alkylation: The aniline is subjected to N-alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Hydrogenated aromatic rings or reduced functional groups.
Substitution: Brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.
Biological Studies: The compound can be used as a probe to study enzyme interactions or receptor binding due to its unique structural features.
Industrial Applications: It can be used in the synthesis of agrochemicals or other industrial chemicals where specific functional groups are required.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and selectivity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(cyclopropylmethyl)-2-fluoroaniline: Lacks the methoxy group, which can affect its reactivity and biological activity.
N-(cyclopropylmethyl)-5-methoxyaniline: Lacks the fluorine atom, which can influence its metabolic stability and binding affinity.
N-(cyclopropylmethyl)-2-methoxyaniline: Lacks the fluorine atom and has the methoxy group at a different position, affecting its overall properties.
Uniqueness
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline is unique due to the combination of the cyclopropylmethyl group, fluorine atom, and methoxy group. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial chemistry.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C11H14FNO/c1-14-9-4-5-10(12)11(6-9)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
Clave InChI |
FZXHWHIKGWOPIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



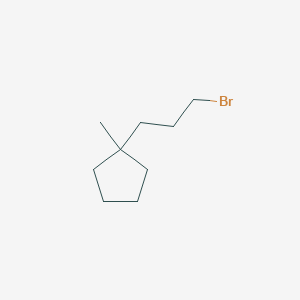
![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
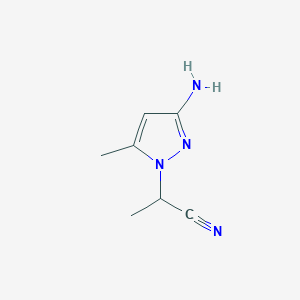
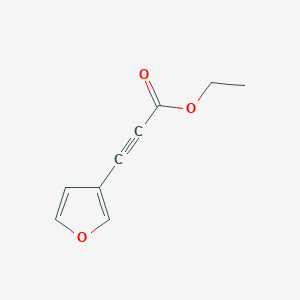

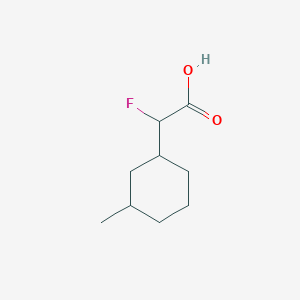
![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)

![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)

